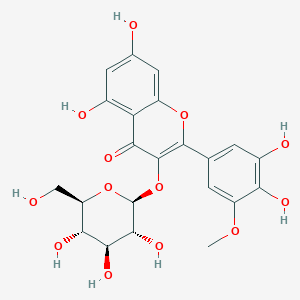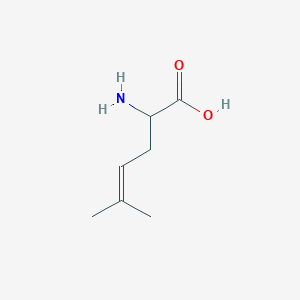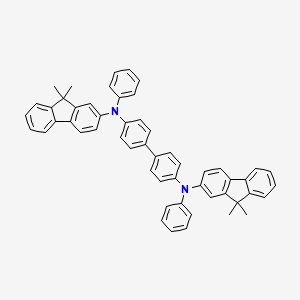
Laricitrin 3-O-glucoside
Übersicht
Beschreibung
Laricitrin 3-O-glucoside is an O-methylated flavonol, a type of flavonoid . It is known for its antioxidant properties . It is found in red grape and in Vaccinium uliginosum (bog billberries) . It is one of the phenolic compounds present in wine .
Synthesis Analysis
Laricitrin is formed from myricetin by the action of the enzyme myricetin O-methyltransferase . It is further methylated by laricitrin 5’-O-methyltransferase into syringetin .Molecular Structure Analysis
The molecular formula of this compound is C22H22O13 . The average mass is 494.402 Da and the monoisotopic mass is 494.106049 Da .Chemical Reactions Analysis
This compound is known for its antioxidant properties and correlates significantly with DPPH assay and CUPRAC assay .Wissenschaftliche Forschungsanwendungen
Flavonol Profiles in Grape Cultivars and Wines
- Flavonol Composition in Grapes and Wines : Laricitrin 3-O-glucoside is a significant flavonol found in various Vitis vinifera red grape cultivars and their wines. Its detection in red wines was reported for the first time, emphasizing its role in flavonol biosynthesis and grape cultivar differentiation (Castillo-Muñoz et al., 2007).
Laricitrin in Cancer Research
- Impact on Lung Cancer and Immune Suppression : Laricitrin exhibits potential in ameliorating lung cancer-mediated suppression of dendritic cells. It stimulates dendritic cell differentiation and maturation, impacts IL-10 expression, and potentially enhances the efficacy of chemotherapy (Chang et al., 2016).
Chemosystematic Significance
- Flavonoids in Medicago Littoralis Rhode : this compound, along with other flavonoids, was isolated from Medicago littoralis Rhode, assisting in chemosystematic classification and ecological adaptations of this plant species (Alessandra et al., 2010).
Potential Antihyperglycaemic Effects
- Effects of Flavonoids on Glycemic Control : Research into myricetin derivatives (closely related to laricitrin) suggests potential benefits for antihyperglycaemic activity, emphasizing the importance of such flavonoids in managing diabetes and related conditions (Arumugam et al., 2016).
Antidiabetic Activity
- Lariciresinol in Diabetes Management : Lariciresinol, another closely related compound, shows significant antidiabetic effects through inhibition of α-glucosidase and enhancement of insulin signaling, suggesting a similar potential for laricitrin derivatives (Alam et al., 2022).
Pharmacological Spectrum
- Broad Pharmacological Actions : Studies on syringetin and its derivatives, including laricitrin, highlight a broad spectrum of pharmacological activities like antioxidant, hepatoprotective, antidiabetic, and anticancer properties (Chmiel & Stompor-Gorący, 2022).
Antioxidant and Anti-Inflammatory Effects
- Hepatoprotective and Anti-Inflammatory Activities : Myricitrin, similar to laricitrin derivatives, demonstrates antioxidant and anti-inflammatory effects, underscoring the potential of this compound in these areas (Domitrović et al., 2015).
Metabolic and Absorption Studies
- Metabolic Profiling in Grapes and Wines : this compound's presence in grape varieties assists in their classification based on flavonol profiles. Its role in the flavonoid biosynthetic pathway is crucial for understanding grape metabolomics (Mattivi et al., 2006).
Antinociceptive Potential
- Role in Pain Management : Research on myricitrin (related to laricitrin) suggests significant antinociceptive effects in various pain models, indicating potential applications of laricitrin derivatives in pain management (Meotti et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Given the health-promoting properties of Laricitrin 3-O-glucoside, further studies on its health-promoting activities are encouraged . An understanding of the factors determining production of flavonols in fruit crops will improve breeding programs and facilitate the production of fruits or bio-products with desirable contents of bioactive flavonols of benefit to humans .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O13/c1-32-12-3-7(2-10(26)15(12)27)20-21(17(29)14-9(25)4-8(24)5-11(14)33-20)35-22-19(31)18(30)16(28)13(6-23)34-22/h2-5,13,16,18-19,22-28,30-31H,6H2,1H3/t13-,16-,18+,19-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXINVOINFDDDD-CLXWZIMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314263 | |
| Record name | Laricitrin 3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39986-90-8 | |
| Record name | Laricitrin 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39986-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laricitrin 3-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)


![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)



![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)
